(2S,5R)-1-allyl-2,5-dimethylpiperazine

Description

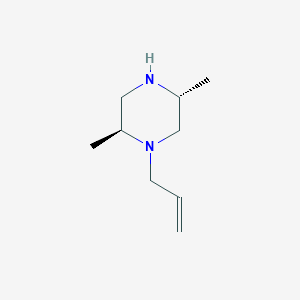

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R)-2,5-dimethyl-1-prop-2-enylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUXNUOPPQWDMV-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461446 | |

| Record name | (2S,5R)-1-allyl-2,5-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155836-79-6 | |

| Record name | (2S,5R)-1-allyl-2,5-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Crucial Role of (2S,5R)-1-allyl-2,5-dimethylpiperazine in Opioid Receptor Ligand Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the development of highly selective and potent therapeutics is paramount. A key aspect of this endeavor lies in the synthesis of chiral molecules, where the specific three-dimensional arrangement of atoms can dictate biological activity. This guide provides an in-depth technical overview of (2S,5R)-1-allyl-2,5-dimethylpiperazine, a chiral synthetic intermediate of significant interest. Its unique stereochemistry makes it a critical building block in the synthesis of novel delta-opioid receptor ligands, offering a pathway to potentially safer and more effective analgesics. This document will delve into the core properties, synthesis, and applications of this compound, providing researchers and drug development professionals with the essential knowledge to leverage its potential.

Core Properties of this compound

This compound, a substituted piperazine derivative, is a chiral molecule whose stereochemical integrity is vital for its application in asymmetric synthesis.

| Property | Value | Source(s) |

| CAS Number | 155836-78-5 | [1][2][3] |

| Molecular Formula | C₉H₁₈N₂ | [1][3] |

| Molecular Weight | 154.25 g/mol | [1][3] |

| Appearance | Light Yellow to light Orange Oil | [2] |

| Boiling Point | No Data Available | [2] |

| Melting Point | N/A | [2] |

| Solubility | Soluble in Dichloromethane, Methanol, and Tetrahydrofuran. | [2] |

| Storage | -20°C Freezer | [2][4] |

The Significance of Chirality in Delta-Opioid Receptor Agonists

The delta-opioid receptor is a key target in the development of analgesics with a potentially improved side-effect profile compared to traditional mu-opioid agonists. The efficacy and selectivity of ligands for this receptor are highly dependent on their stereochemistry. The (2S,5R) configuration of the dimethylpiperazine core in the final drug molecule is crucial for optimal interaction with the delta-opioid receptor binding pocket. This specific arrangement of the methyl groups influences the overall conformation of the ligand, ensuring a precise fit with the receptor and leading to potent and selective agonism. The synthesis of enantiomerically pure ligands is therefore not just a matter of chemical purity, but a fundamental requirement for achieving the desired pharmacological activity.[5]

One of the most notable applications of this compound is in the synthesis of SNC 80, a highly selective delta-opioid receptor agonist.[6][7] The use of this specific enantiomer of the piperazine intermediate is critical for the stereospecific synthesis of the final active pharmaceutical ingredient.

Enantioconvergent Synthesis of this compound

A robust and scalable synthesis of enantiomerically pure this compound is essential for its use in drug development. A highly efficient enantioconvergent synthesis has been developed, starting from the readily available and inexpensive trans-2,5-dimethylpiperazine.[8] This process allows for the preparation of large quantities of the desired enantiomer without the need for chromatographic separation.

The key steps in this synthesis involve an efficient optical resolution using relatively inexpensive resolving agents, followed by an interconversion of the unwanted (+)-enantiomer into the desired (-)-enantiomer.[8] This strategy maximizes the yield of the target molecule from the racemic starting material.

Experimental Protocol: Enantioconvergent Synthesis

This protocol is based on the methodology described by Janetka et al. in the Journal of Organic Chemistry.[8]

Step 1: Resolution of (±)-trans-1-allyl-2,5-dimethylpiperazine

The racemic mixture of 1-allyl-2,5-dimethylpiperazine is resolved using a chiral acid, such as (+)-camphoric acid, to selectively crystallize one enantiomer as a salt.

Step 2: Isolation of the Desired (-)-(2R,5S)-enantiomer

The crystallized salt is then treated with a base to liberate the free amine, yielding the enantiomerically enriched (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine.

Step 3: Interconversion of the Unwanted (+)-(2S,5R)-enantiomer

The remaining mother liquor, enriched in the (+)-(2S,5R)-enantiomer, is then subjected to a process that inverts its stereochemistry, converting it into the desired (-)-(2R,5S)-enantiomer. This enantioconvergence is a key feature of the synthesis, significantly improving the overall yield.

Caption: Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine.

Application in the Synthesis of SNC 80

This compound is a pivotal intermediate in the synthesis of SNC 80, a potent and selective delta-opioid agonist.[6][7] The synthesis involves the coupling of the chiral piperazine with a suitable electrophile to construct the final drug molecule. The stereochemistry of the piperazine core is directly translated to the final product, ensuring its high affinity and selectivity for the delta-opioid receptor.

Caption: Role of the chiral piperazine in the synthesis of SNC 80.

Safety and Handling

General Handling Precautions:

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mist.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and indispensable chiral building block for the synthesis of a new generation of delta-opioid receptor agonists. Its specific stereochemistry is a critical determinant of the pharmacological activity of the final drug products. The development of an efficient enantioconvergent synthesis has made this key intermediate more accessible for research and development purposes. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its importance for scientists and researchers in the field of drug discovery and development. A thorough understanding of the handling and application of this chiral intermediate will undoubtedly contribute to the advancement of novel therapeutics for pain management.

References

- Brimble, M. A., & Muir, V. J. (2007). Enantioselective Synthesis of Piperazines. In Advances in Nitrogen Heterocycles (Vol. 6, pp. 1-65). Elsevier.

-

Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

-

Calderon, S. N., Rothman, R. B., Porreca, F., Flippen-Anderson, J. L., & Rice, K. C. (1994). Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. Journal of Medicinal Chemistry, 37(14), 2125–2128. [Link]

- Bilsky, E. J., Calderon, S. N., Wang, T., Bernstein, R. N., Rothman, R. B., & Rice, K. C. (1995). SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist. The Journal of Pharmacology and Experimental Therapeutics, 273(1), 359–366.

- Ananthan, S. (2006). Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics. The AAPS journal, 8(1), E118–E125.

- Thermo Fisher Scientific. (2025).

- Acros Organics. (2025).

-

SmartChem. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. [Link]

-

PubChem. (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. [Link]

-

Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479–1486. [Link]

- Sianati, S., & Schmidhammer, H. (2021). The Importance of Chirality in Opioid Receptor Ligands. Molecules (Basel, Switzerland), 26(16), 4933.

Sources

- 1. scbt.com [scbt.com]

- 2. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]

- 3. chemscene.com [chemscene.com]

- 4. Chemical Distribution | SmartChem [smart-chem.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Enantioconvergent Synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. Its prevalence is due to favorable physicochemical properties, metabolic stability, and the ability of its two nitrogen atoms to serve as key points for molecular interactions or further functionalization.[1] When chirality is introduced into the piperazine ring, as in the case of (-)-1-allyl-(2S,5R)-dimethylpiperazine, it unlocks the potential for highly specific and potent interactions with biological targets.[2][3] Chirality plays a crucial role in drug efficacy and safety, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[3]

(-)-1-allyl-(2S,5R)-dimethylpiperazine is a key chiral intermediate in the synthesis of potent and selective δ-opioid receptor ligands. The δ-opioid receptor has emerged as a promising therapeutic target for the treatment of chronic pain, depression, and anxiety, with a potentially more favorable side-effect profile compared to traditional µ-opioid receptor agonists like morphine.[4][5] The development of a robust, scalable, and efficient synthesis of enantiomerically pure (-)-1-allyl-(2S,5R)-dimethylpiperazine is therefore of significant interest to the pharmaceutical industry.

This guide provides a comprehensive overview of a field-proven, enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine, suitable for laboratory-scale production of hundred-gram quantities without the need for chromatographic purification. The strategy hinges on a classical resolution of a racemic precursor followed by an efficient interconversion of the undesired enantiomer, thereby maximizing the yield of the desired product.

Synthetic Strategy: An Enantioconvergent Approach

The overall strategy is an elegant solution to the challenge of obtaining a single enantiomer from a racemic starting material. A purely resolution-based approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. The enantioconvergent strategy described herein overcomes this limitation by recycling the unwanted (+)-enantiomer, converting it back to the racemic starting material, which can then be subjected to the resolution process again. This cyclic process allows for a high overall yield of the desired (-)-enantiomer.

The key steps of this synthesis are:

-

Synthesis of the Racemic Precursor: Preparation of (±)-1-allyl-2,5-dimethylpiperazine from the commercially available trans-2,5-dimethylpiperazine.

-

Optical Resolution: Separation of the racemic (±)-1-allyl-2,5-dimethylpiperazine into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, (+)-camphoric acid.

-

Isolation of the Desired Enantiomer: Liberation of the free base of the desired (-)-enantiomer from its diastereomeric salt.

-

Enantiomer Interconversion: Conversion of the undesired (+)-enantiomer back to the racemic starting material for recycling.

Experimental Protocols

Part 1: Synthesis of Racemic (±)-1-allyl-2,5-dimethylpiperazine

The synthesis begins with the N-allylation of commercially available trans-2,5-dimethylpiperazine. This reaction is a standard nucleophilic substitution where one of the secondary amine nitrogens of the piperazine ring attacks the electrophilic allyl bromide.

Methodology:

-

To a stirred solution of trans-2,5-dimethylpiperazine (1.0 eq) in acetonitrile (CH3CN), add potassium carbonate (K2CO3) (1.5 eq).

-

Cool the mixture to 0 °C and add allyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by distillation to yield (±)-1-allyl-2,5-dimethylpiperazine as a colorless oil.

Part 2: Optical Resolution and Isolation of (-)-1-allyl-(2S,5R)-dimethylpiperazine

This step is the core of the asymmetric synthesis, where the racemic mixture is separated by forming diastereomeric salts with a chiral resolving agent. (+)-Camphoric acid is an effective and relatively inexpensive choice for this resolution.[6] The diastereomeric salts formed, [(-)-amine·(+)-camphorate] and [(+)-amine·(+)-camphorate], have different solubilities, allowing for their separation by fractional crystallization.[7]

Methodology:

-

Dissolve (+)-camphoric acid (0.5 eq based on the racemate) in hot acetone.

-

To this solution, add a solution of (±)-1-allyl-2,5-dimethylpiperazine (1.0 eq) in acetone.

-

Allow the solution to cool slowly to room temperature. The camphorate salt of the desired (-)-enantiomer will preferentially crystallize.

-

After crystallization is complete, collect the solid by filtration and wash it with cold acetone.

-

To liberate the free amine, suspend the crystalline salt in water and add a strong base, such as sodium hydroxide (NaOH), until the pH is >12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield enantiomerically pure (-)-1-allyl-(2S,5R)-dimethylpiperazine.

Part 3: Interconversion of the Undesired (+)-Enantiomer

To improve the overall yield beyond 50%, the undesired (+)-enantiomer, isolated from the filtrate of the resolution step, is converted back to the achiral 1,4-dibenzyl-2,5-dimethylpiperazine, which can then be re-introduced into the synthesis pathway.

Methodology:

-

The undesired (+)-enantiomer is first de-allylated.

-

The resulting (+)-2,5-dimethylpiperazine is then N,N'-dibenzylated.

-

The dibenzylated intermediate is subsequently de-benzylated under hydrogenolysis conditions to yield the achiral trans-2,5-dimethylpiperazine.

-

This recycled trans-2,5-dimethylpiperazine can be allylated as in Part 1 to regenerate the racemic (±)-1-allyl-2,5-dimethylpiperazine.

Quantitative Data Summary

| Step | Product | Yield | Enantiomeric Excess (ee%) |

| N-allylation | (±)-1-allyl-2,5-dimethylpiperazine | >90% | N/A (racemic) |

| Resolution | (-)-1-allyl-(2S,5R)-dimethylpiperazine | ~40-45% (per cycle) | >99% |

| Interconversion | Recycled trans-2,5-dimethylpiperazine | High | N/A (achiral) |

| Overall | (-)-1-allyl-(2S,5R)-dimethylpiperazine | High (with recycling) | >99% |

Conclusion and Future Outlook

The enantioconvergent synthesis outlined in this guide provides a practical and efficient route to enantiomerically pure (-)-1-allyl-(2S,5R)-dimethylpiperazine. The process is scalable and avoids costly chromatographic purification, making it suitable for industrial applications. The key to the success of this synthesis lies in the effective resolution with (+)-camphoric acid and the efficient recycling of the undesired enantiomer.

The availability of this chiral building block is crucial for the continued exploration and development of novel δ-opioid receptor ligands.[8][9] As our understanding of the therapeutic potential of these receptors grows, the demand for efficient and stereoselective synthetic methods for key intermediates like (-)-1-allyl-(2S,5R)-dimethylpiperazine will undoubtedly increase. This guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a solid foundation for the synthesis of this important chiral molecule.

References

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Pharmacological traits of delta opioid receptors: pitfalls or opportunities? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 6. Camphoric acid - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structural and Conformational Analysis of (2S,5R)-1-allyl-2,5-dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,5R)-1-allyl-2,5-dimethylpiperazine is a chiral synthetic intermediate of significant interest, particularly in the development of selective δ-opioid receptor ligands.[1][2] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and optimizing the design of novel therapeutics. This guide provides a comprehensive technical overview of the methodologies employed in the structural and conformational analysis of this specific piperazine derivative. It synthesizes established principles of stereochemistry with advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, offering a holistic framework for its characterization.

Introduction: Significance and Stereochemical Definition

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[3] The title compound, this compound, is a derivative of trans-2,5-dimethylpiperazine, a prochiral molecule with two enantiotopic nitrogen atoms.[2] Its specific stereoisomer, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, has been identified as a key intermediate in the enantioconvergent synthesis of potent δ-opioid receptor agonists.[1][2]

The stereochemistry, defined by the (2S, 5R) configuration, dictates that the two methyl groups on the piperazine ring are in a trans relationship. This arrangement is crucial as it governs the overall shape of the molecule and the spatial disposition of its substituents, which in turn influences its biological activity.

Foundational Conformational Principles of the Piperazine Ring

The six-membered piperazine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] In this conformation, substituents at each carbon and nitrogen atom can occupy either an axial or an equatorial position. The interconversion between the two chair conformers, known as ring inversion or ring flipping, is a dynamic process that is often rapid at room temperature.

For trans-1,4-disubstituted cyclohexanes, the conformer with both substituents in the equatorial position is overwhelmingly favored due to the avoidance of 1,3-diaxial interactions. A similar principle applies to the (2S,5R)-2,5-dimethylpiperazine core of our target molecule.

Predicted Conformation of this compound

Based on fundamental stereochemical principles and evidence from related structures, the most stable conformation of this compound is predicted to be a chair conformation where both methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance. The N-allyl group is also expected to preferentially occupy an equatorial position to reduce steric clashes with the rest of the ring.

The presence of the N-allyl group introduces an additional layer of complexity. While not as sterically demanding or electronically influential as an N-acyl group, which can induce a "pseudoallylic strain" forcing adjacent C-substituents into an axial position, the allyl group's conformation relative to the ring will be a key determinant of the overall molecular shape.[5][6]

The conformational equilibrium can be visualized as an interconversion between two chair forms. However, the diaxial conformer for the methyl groups is expected to be significantly higher in energy and thus negligibly populated at ambient temperatures.

Diagram 1: Predicted Conformational Equilibrium

Caption: Predicted equilibrium between the favored diequatorial and disfavored diaxial chair conformers.

Methodologies for Structural and Conformational Analysis

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for a thorough and validated structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state conformation of molecules.[7] For this compound, a suite of NMR experiments would provide critical insights.

Key NMR Experiments and Their Rationale:

| Experiment | Information Yielded | Rationale |

| ¹H NMR | Chemical shifts and coupling constants (³JHH) | The magnitude of vicinal coupling constants can be used to determine dihedral angles via the Karplus equation, distinguishing between axial and equatorial protons. |

| ¹³C NMR | Number and chemical shifts of carbon signals | Confirms the symmetry of the molecule and provides information about the electronic environment of each carbon atom. |

| COSY | ¹H-¹H correlations | Establishes proton connectivity within the piperazine ring and the allyl group. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range correlations | Establishes connectivity across multiple bonds, aiding in the unambiguous assignment of all signals. |

| NOESY/ROESY | Through-space ¹H-¹H correlations | Crucial for determining the relative spatial proximity of protons. Strong NOEs between axial protons on the same face of the ring (e.g., 1,3-diaxial protons) are characteristic of a chair conformation. |

| Variable Temperature (VT) NMR | Dynamic processes and energy barriers | By cooling the sample, the rate of ring inversion can be slowed, potentially allowing for the observation of distinct signals for each conformer. Coalescence temperature analysis can be used to calculate the energy barrier to ring inversion.[8] |

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming).

-

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a spectral width of 0-12 ppm using a standard 90° pulse sequence. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire spectra with a spectral width of 0-200 ppm.

-

2D NMR: Utilize standard pulse programs for COSY, HSQC, HMBC, and NOESY/ROESY experiments.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectra to obtain pure absorption line shapes.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine relative proton counts.

-

Analyze coupling constants and cross-peaks in 2D spectra to assign signals and deduce conformational information.

-

Diagram 2: Integrated NMR Analysis Workflow

Caption: Workflow for determining solution-state conformation using NMR.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, offering precise bond lengths, bond angles, and torsional angles. While the solution-state conformation may differ, the solid-state structure often represents a low-energy conformer.

A crystal structure of a closely related compound, (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, confirms that the trans-2,5-dimethylpiperazine ring adopts a chair conformation with the methyl groups in equatorial positions.[1] This provides strong evidence for the predicted conformation of our target molecule's core.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.

-

Refine the structural model against the experimental data to optimize atomic coordinates and displacement parameters.

-

-

Analysis: Analyze the final structure to determine bond lengths, angles, and dihedral angles, confirming the ring pucker and the orientation of all substituents.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful complementary tool to experimental methods.[9] It allows for the exploration of the potential energy surface, the calculation of relative energies of different conformers, and the prediction of spectroscopic parameters.

Key Computational Analyses:

-

Conformational Search: Systematically or stochastically search for all possible low-energy conformers of the molecule.

-

Geometry Optimization: Optimize the geometry of each identified conformer to find the local energy minima.

-

Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations according to the Boltzmann distribution.

-

Transition State Search: Locate the transition state for ring inversion to calculate the energy barrier for this process.

-

NMR Parameter Prediction: Calculate NMR chemical shifts and coupling constants to compare with experimental data for validation of the computed conformation.

Experimental Protocol: DFT-Based Conformational Analysis

-

Structure Building: Construct a 3D model of this compound.

-

Conformational Search: Perform a conformational search to identify potential low-energy structures, including different chair and boat/twist-boat forms and various orientations of the allyl group.

-

Geometry Optimization and Frequency Calculation:

-

For each identified conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

-

Transition State Calculation:

-

Identify the transition state for the chair-chair interconversion.

-

Optimize the transition state geometry and confirm it with a frequency calculation (one imaginary frequency).

-

Calculate the activation energy barrier (ΔG‡).

-

-

Analysis: Compare the relative energies of the conformers to predict the dominant species. Compare calculated NMR parameters with experimental values to validate the computational model.

Diagram 3: Integrated Approach to Structural Analysis

Caption: A synergistic approach combining experimental and computational methods.

Conclusion

The structural and conformational analysis of this compound requires an integrated approach that leverages the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. The predicted ground-state conformation is a chair form with both methyl groups and the N-allyl group in equatorial positions. This guide has outlined the theoretical basis for this prediction and provided detailed, field-proven protocols for its experimental and computational validation. A thorough understanding of the three-dimensional properties of this key synthetic intermediate is critical for the rational design of next-generation therapeutics targeting systems such as the δ-opioid receptors.

References

-

Vámosi, G., et al. (2018). (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 625–628. [Link]

-

Zhang, Y., et al. (2020). Inverse Electron‐Demanding Diels–Alder Reactions in the Chemical Synthesis of Prenylated Indole Alkaloids Containing a Bicycle[2.2.2]diazaoctane Moiety: A Theoretical Study. Chemistry – A European Journal, 26(46), 10557-10565. [Link]

-

Zhao, H. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 9080–9085. [Link]

-

Zhao, H. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 9080–9085. [Link]

-

Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2488. [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Landolsi, K., & Abid, Y. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. IUCrData, 7(1). [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 255-263. [Link]

-

Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

PubChem. (n.d.). (2S,5S)-2,5-dimethylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). (2R,5R)-2,5-dimethylpiperazine. Retrieved from [Link]

-

Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]

-

Anandan, S. K., et al. (2018). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

-

Harris, R. K., & Spratt, R. A. (1967). Ring inversion in cyclohexane and piperazine derivatives. Chemical Communications (London), (9), 464-465. [Link]

-

Sharma, P., et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]

-

SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. Retrieved from [Link]

Sources

- 1. (2S*,5R*)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of (2S,5R)-1-allyl-2,5-dimethylpiperazine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2S,5R)-1-allyl-2,5-dimethylpiperazine, a key intermediate in the synthesis of potent and selective δ-opioid receptor ligands. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and scientifically rigorous resource.

This compound, with the chemical formula C₉H₁₈N₂ and a molecular weight of 154.25 g/mol , is a chiral heterocyclic amine.[1][2] Its stereochemistry plays a crucial role in the pharmacological activity of the final drug products, making unambiguous spectroscopic characterization essential for quality control and regulatory purposes.

Molecular Structure and Key Features

The structure of this compound features a piperazine ring substituted with two methyl groups at the C2 and C5 positions in a trans configuration, and an allyl group attached to one of the nitrogen atoms. This arrangement leads to a specific set of spectroscopic signatures that can be used for its identification and characterization.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the allyl group protons, the piperazine ring protons, and the methyl group protons. The chemical shifts are influenced by the neighboring nitrogen atoms and the overall conformation of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Allyl CH=CH₂ | 5.75 - 5.95 | m | 1H |

| Allyl CH=CH ₂ | 5.05 - 5.25 | m | 2H |

| Allyl N-CH ₂ | 2.90 - 3.10 | d | 2H |

| Piperazine Ring CH | 2.60 - 2.90 | m | 2H |

| Piperazine Ring CH₂ | 1.80 - 2.40 | m | 4H |

| Methyl CH₃ | 1.00 - 1.20 | d | 6H |

| NH | 1.50 - 2.50 | br s | 1H |

Interpretation of the ¹H NMR Spectrum:

-

Allyl Group: The vinyl protons will appear in the downfield region (5.0-6.0 ppm) due to the deshielding effect of the double bond. The methine proton (-CH=) will be a multiplet due to coupling with the terminal vinyl protons and the allylic methylene protons. The two terminal vinyl protons (=CH₂) will also be multiplets. The allylic methylene protons (-N-CH₂-) will be a doublet, coupling with the adjacent vinyl methine proton.

-

Piperazine Ring: The protons on the piperazine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The methine protons at C2 and C5 will be multiplets. The methylene protons at C3 and C6 will also be multiplets, likely in the range of 1.80-2.40 ppm.

-

Methyl Groups: The two methyl groups at C2 and C5 are chemically equivalent due to the molecule's symmetry and will appear as a single doublet, coupling with the adjacent methine protons.

-

NH Proton: The proton on the secondary amine will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Allyl C H=CH₂ | 135 - 138 |

| Allyl CH=C H₂ | 115 - 118 |

| Allyl N-C H₂ | 58 - 62 |

| Piperazine C H | 55 - 60 |

| Piperazine C H₂ | 45 - 50 |

| Methyl C H₃ | 15 - 20 |

Interpretation of the ¹³C NMR Spectrum:

-

Allyl Group: The two sp² hybridized carbons of the double bond will appear in the downfield region (115-138 ppm). The sp³ hybridized methylene carbon attached to the nitrogen will be found further upfield (58-62 ppm).

-

Piperazine Ring: The two methine carbons (C2 and C5) will be in the range of 55-60 ppm, while the two methylene carbons (C3 and C6) will be slightly more upfield (45-50 ppm).

-

Methyl Groups: The carbons of the two equivalent methyl groups will appear at the most upfield region of the spectrum (15-20 ppm).

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the NH proton.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C, a proton-decoupled experiment is standard. Further 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm the proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (secondary amine) | 3250 - 3350 | Medium, broad |

| C-H stretch (alkene, =C-H) | 3050 - 3100 | Medium |

| C-H stretch (alkane, C-H) | 2800 - 3000 | Strong |

| C=C stretch (alkene) | 1630 - 1650 | Medium |

| C-N stretch (amine) | 1000 - 1250 | Medium |

Interpretation of the IR Spectrum:

The presence of a broad absorption band in the region of 3250-3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the alkene and alkane portions of the molecule will appear just above and below 3000 cm⁻¹, respectively. A key feature will be the C=C stretching vibration of the allyl group around 1640 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 154 | Molecular Ion |

| [M-CH₃]⁺ | 139 | Loss of a methyl group |

| [M-C₃H₅]⁺ | 113 | Loss of the allyl group |

| C₄H₉N₂⁺ | 85 | Piperazine ring fragment |

| C₃H₅⁺ | 41 | Allyl cation |

Interpretation of the Mass Spectrum:

The mass spectrum, typically obtained using Electron Ionization (EI), will show the molecular ion peak at m/z 154, corresponding to the molecular weight of the compound. The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for N-alkyl piperazines involve cleavage of the C-C bonds of the ring and the loss of substituents. The loss of a methyl group (m/z 139) and the loss of the allyl group (m/z 113) are expected to be prominent fragmentation pathways. The allyl cation itself (m/z 41) is also a likely fragment.

Figure 2: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for generating ions and inducing fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their m/z ratio.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. A combination of NMR, IR, and MS techniques allows for the complete structural elucidation and purity assessment of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, ensuring the quality and integrity of their synthesized compounds.

References

-

Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

Sources

(2S,5R)-1-allyl-2,5-dimethylpiperazine: A Cornerstone Chiral Intermediate for Neuromodulatory Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary: The imperative for stereochemically pure pharmaceuticals has positioned chiral building blocks as critical assets in modern drug discovery. Among these, the piperazine scaffold is a recurring motif in centrally active agents, prized for its ability to confer favorable pharmacokinetic properties and engage key biological targets. This guide provides a detailed examination of (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine, a specific and highly valuable chiral intermediate. We will explore its synthesis, with a focus on scalable enantioconvergent strategies, and illuminate its pivotal role in the development of potent and selective delta-opioid receptor (δ-OR) ligands. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a strategic overview of this compound's application in medicinal chemistry.

The Strategic Value of Chiral Piperazines in CNS Drug Development

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its two nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of properties like solubility, basicity (pKa), and receptor interaction profiles.[3] The incorporation of stereocenters into this scaffold, creating chiral piperazines, adds a crucial dimension of specificity. Since biological targets such as receptors and enzymes are inherently chiral, the stereochemistry of a drug molecule often dictates its potency, selectivity, and even its pharmacological effect, transforming it from an agonist to an antagonist, for instance.

The synthesis of enantiomerically pure piperazines, however, presents a significant challenge. Classical resolution can be inefficient, and asymmetric syntheses often require complex catalytic systems.[4][5][6][7] Therefore, the development of robust, scalable routes to key chiral piperazine intermediates is a major focus of process chemistry and drug development.

Profile: (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine

(-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine, hereafter referred to as (-)-3 , is a chiral diamine that has emerged as an indispensable building block, most notably in the synthesis of non-peptidic delta-opioid receptor ligands.[8][9] Its structure combines the robust piperazine core with defined stereochemistry at the C2 and C5 positions and an allyl group on one nitrogen, providing a reactive handle for further elaboration while the second nitrogen remains available for coupling.

Table 1: Physicochemical Properties of (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine

| Property | Value | Reference(s) |

| CAS Number | 155836-78-5 | [10][11][12] |

| Molecular Formula | C₉H₁₈N₂ | [10][11][12] |

| Molecular Weight | 154.25 g/mol | [10][11][12] |

| Appearance | Light Yellow to Light Orange Oil | [10] |

| Storage | -20°C Freezer | [10][13] |

| Solubility | Dichloromethane, Methanol, Tetrahydrofuran | [10] |

Synthesis and Enantiomeric Control: The Enantioconvergent Advantage

The practical utility of a chiral intermediate is directly tied to the efficiency and scalability of its synthesis. For (-)-3 , a highly effective enantioconvergent synthesis starting from inexpensive, racemic trans-2,5-dimethylpiperazine has been developed, making it accessible for large-scale preparation without the need for chromatography.[8][9]

The core principle of this approach is to resolve the racemate and then convert the undesired enantiomer into the desired one, thereby theoretically doubling the yield. This stands in contrast to a classical resolution where the unwanted enantiomer is simply discarded. The choice of this pathway reflects a strategic decision prioritizing atom economy and cost-effectiveness, which are paramount in process chemistry.

Below is a logical workflow illustrating this elegant and practical strategy.

Caption: Enantioconvergent synthesis workflow for (-)-3.

Table 2: Comparison of Synthetic Approaches to Chiral Piperazines

| Method | Key Feature | Advantages | Disadvantages | Reference(s) |

| Enantioconvergent Synthesis | Resolution followed by interconversion of unwanted enantiomer. | High yield, cost-effective, scalable, uses inexpensive reagents. | Multi-step process for interconversion. | [8][9] |

| Asymmetric Hydrogenation | Direct hydrogenation of pyrazine precursors using a chiral catalyst. | High enantioselectivity (up to 96% ee), concise. | Requires specialized metal catalysts (e.g., Iridium), high pressure. | [4][5] |

| Classical Resolution | Separation of enantiomers using a chiral resolving agent. | Conceptually simple. | Maximum theoretical yield is 50%; discards half the material. | [8] |

Core Application: A Gateway to Delta-Opioid Receptor Ligands

The primary and most significant role of (-)-3 in medicinal chemistry is its use as a key intermediate in the synthesis of potent and selective delta-opioid receptor (δ-OR) agonists, such as SNC80 and BW373U86.[9][14] These compounds have been instrumental in elucidating the pharmacology of the δ-OR.

The delta-opioid system is a major therapeutic target for conditions including chronic pain, depression, and anxiety.[9] Unlike mu-opioid (μ-OR) agonists like morphine, δ-OR agonists promise potent analgesia with a significantly reduced side-effect profile, including less respiratory depression, constipation, and abuse liability.[9]

The synthesis of these complex molecules involves the coupling of the (-)-3 scaffold with other aromatic moieties. The stereochemistry of the piperazine is critical for achieving high affinity and selectivity for the δ-OR.

Caption: Role of (-)-3 as a key intermediate in δ-OR ligand synthesis.

Experimental Protocols

The following protocols are adapted from the literature and represent a validated, non-chromatographic method for preparing (-)-3 on a laboratory scale.[8][9]

Protocol: Optical Resolution of (±)-1-allyl-2,5-dimethylpiperazine

-

Rationale: This step exploits the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid. (+)-Camphoric acid is chosen as it is relatively inexpensive and effectively crystallizes the salt of the desired (-)-enantiomer.

-

Preparation: Dissolve (+)-camphoric acid (0.5 mol equivalent) in hot acetone.

-

Addition: To the warm solution, add racemic (±)-1-allyl-2,5-dimethylpiperazine (1.0 mol equivalent).

-

Crystallization: Allow the solution to cool to room temperature. The camphorate salt of the desired (-)-enantiomer will begin to crystallize.

-

Isolation: Filter the mixture and wash the collected salt thoroughly with cold acetone to remove the soluble salt of the (+)-enantiomer.

-

Liberation of Free Base: Treat the isolated salt with a strong base (e.g., NaOH solution) and extract the free amine (-)-3 into an organic solvent (e.g., chloroform).

-

Purification: Wash the organic extract, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield enantiomerically pure (-)-3 .

Protocol: Enantiomer Interconversion (Conceptual Steps)

-

Rationale: To maximize yield, the (+)-enantiomer recovered from the mother liquor of the resolution step is converted back to the racemate for recycling. This involves temporarily removing the chiral centers' defining characteristics.

-

N-protection and De-allylation: The unwanted (+)-enantiomer is first protected and then the allyl group is removed.

-

Racemization: The resulting protected piperazine is subjected to conditions that induce racemization at the C2 and C5 positions.

-

Deprotection and Re-allylation: The protecting group is removed, and the now-racemic piperazine is re-allylated, regenerating the starting material (±)-1-allyl-2,5-dimethylpiperazine, which can be fed back into the resolution protocol (Step 5.1).

Future Directions and Broader Implications

While the role of (-)-3 is firmly established in opioid research, the strategic value of chiral disubstituted piperazines extends to other areas of medicinal chemistry. The principles of its synthesis and application can inform the development of novel ligands for a wide array of CNS targets, including serotonergic, dopaminergic, and adrenergic receptors, which are frequently modulated by piperazine-containing drugs.[15][16] Future work may involve utilizing the (-)-3 scaffold to explore new chemical space or developing novel, even more efficient asymmetric syntheses for this and related chiral piperazines.

Conclusion

(-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine is more than just a chemical reagent; it is a key that has unlocked significant advancements in the field of opioid pharmacology. Its value is rooted in a highly efficient and scalable enantioconvergent synthesis that transforms an inexpensive racemate into a stereochemically pure, high-value intermediate. For medicinal chemists and drug development professionals, understanding the synthesis and application of (-)-3 provides a blueprint for leveraging chiral scaffolds to create next-generation therapeutics with enhanced specificity and improved safety profiles.

References

- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activ

-

Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. ACS Publications. [Link]

-

Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ACS Publications. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Google Search.

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]

-

Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ResearchGate. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Google Search.

-

Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

(-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine. PubChem. [Link]

-

(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine. SmartChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine [srdpharma.com]

- 11. chemscene.com [chemscene.com]

- 12. scbt.com [scbt.com]

- 13. Chemical Distribution | SmartChem [smart-chem.de]

- 14. researchgate.net [researchgate.net]

- 15. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (2S,5R)-1-allyl-2,5-dimethylpiperazine: From Enantioconvergent Synthesis to a Key Chiral Intermediate

This technical guide provides an in-depth exploration of (2S,5R)-1-allyl-2,5-dimethylpiperazine, a significant chiral molecule. While not classically employed as a recyclable chiral auxiliary, its role as a stereochemically dense and crucial intermediate in the synthesis of complex, high-value molecules, particularly δ-opioid receptor ligands, is of paramount importance to researchers in medicinal chemistry and drug development. This document details the rationale for its development, its efficient synthesis, and its application, providing field-proven insights and detailed protocols for the scientific community.

The Strategic Imperative for Novel Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chirality profoundly influences a drug's pharmacodynamics and pharmacokinetics, with different enantiomers often exhibiting varied efficacy and toxicity profiles. While chiral auxiliaries—recoverable moieties that direct the stereochemical outcome of a reaction—are a powerful tool, an alternative and often more direct strategy involves the use of complex chiral building blocks that are incorporated into the final target molecule.

The C2-symmetric scaffold of trans-2,5-dimethylpiperazine presents a compelling starting point. It is a prochiral molecule with two enantiotopic nitrogen atoms, offering a rigid and stereochemically defined framework. The development of an efficient method to access a single enantiomer of a functionalized version, such as this compound, provides a direct pathway to specific, stereochemically complex targets.

Discovery and an Enantioconvergent Synthetic Route

The primary impetus for the development of this compound was its identification as a key intermediate for potent and selective non-peptidic δ-opioid receptor agonists like SNC80.[1] These agonists showed promise for treating pain with fewer side effects than traditional µ-opioid receptor agonists.[1] Early syntheses required an efficient, scalable, and chromatography-free method to produce this chiral intermediate in high enantiopurity.

A landmark development was the report of a high-yield, enantioconvergent synthesis starting from the inexpensive racemic trans-2,5-dimethylpiperazine.[1][2] This process is notable for its practicality and scalability, making it suitable for producing gram-scale quantities in a laboratory setting.[1][2]

The core principles of this synthesis are:

-

Optical Resolution: The racemic starting material is resolved using a chiral resolving agent, (+)-camphoric acid, to selectively crystallize one enantiomer of the piperazine as a diastereomeric salt.

-

Enantioconvergence: A critical feature of the process is the ability to convert the undesired enantiomer back into the racemic starting material, allowing it to be re-subjected to the resolution process. This significantly enhances the overall yield of the desired enantiomer.

Below is a diagram illustrating the workflow of this efficient synthesis.

Caption: Workflow for the enantioconvergent synthesis.

Detailed Experimental Protocol: Synthesis of (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine [(-)-3]

This protocol is adapted from the procedure described by Janetka et al. (2003).[1]

Step 1: Optical Resolution of (±)-1-allyl-2,5-dimethylpiperazine

-

Dissolve (+)-camphoric acid (118.0 g, 0.59 mol) in hot acetone (1 L).

-

Add a solution of racemic (±)-1-allyl-2,5-dimethylpiperazine (181.7 g, 1.18 mol) in acetone (88 mL) to the hot camphoric acid solution.

-

Allow the mixture to stand. The camphorate salt of the desired enantiomer will begin to crystallize from the warm solution within approximately 15 minutes.

-

Cool the mixture to room temperature.

-

Filter the crystallized salt and wash it thoroughly with acetone (5 times).

-

To liberate the free base, treat the collected salt with a base such as concentrated ammonium hydroxide (NH₄OH).

-

Extract the aqueous layer with a suitable organic solvent (e.g., chloroform, CHCl₃).

-

Dry the combined organic extracts over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (-)-(2S,5R)-1-allyl-2,5-dimethylpiperazine.

Step 2: Interconversion of the Unwanted (+)-Enantiomer

The filtrate from the resolution step, which is enriched in the unwanted (+)-enantiomer, can be processed to recover the starting racemic trans-2,5-dimethylpiperazine, which can then be recycled. This is a key step for the "enantioconvergent" nature of the synthesis, maximizing theoretical yield.[1][2]

Application in Asymmetric Synthesis: A Chiral Cornerstone

The primary documented application of this compound is as a chiral intermediate in the synthesis of δ-opioid receptor ligands.[1][2] In this context, it is not used as a classical auxiliary that is later removed, but rather becomes an integral part of the final molecule's core structure. Its C2 symmetry and fixed stereocenters provide the necessary framework to establish the correct spatial orientation of other pharmacophoric groups.

The diagram below illustrates the general synthetic logic where the chiral piperazine is coupled with other fragments to build the final active pharmaceutical ingredient.

Caption: General scheme for utilizing the chiral piperazine.

The nucleophilic secondary amine of the piperazine attacks an electrophilic partner. The inherent chirality of the piperazine backbone ensures that the resulting product is formed as a single diastereomer, thus transferring its stereochemical information to the new, larger molecule.

Mechanistic Insight: The Role of Steric Hindrance

The stereochemical outcome of the coupling reaction is dictated by the rigid, chair-like conformation of the piperazine ring. The two methyl groups in the (2S,5R) configuration exist in a pseudo-equatorial position, creating a significant steric bias. An incoming electrophile will preferentially approach the lone pair of the secondary amine from the less hindered face, leading to a highly diastereoselective alkylation. This control over the formation of a new stereocenter is the essence of its utility.

Data Summary

The effectiveness of the synthetic and application strategies can be summarized by the following data, derived from the literature.

| Parameter | Value/Result | Source |

| Starting Material | trans-2,5-dimethylpiperazine | [1] |

| Resolving Agent | (+)-Camphoric Acid | [1] |

| Enantiomeric Purity | >99% optical purity | |

| Scalability | Demonstrated on 100+ gram laboratory scale | [1][2] |

| Key Application | Intermediate for δ-opioid receptor ligands | [2] |

| Example Final Product | SNC80 [(+)-4- [(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N- diethylbenzamide] |

Conclusion and Future Outlook

This compound serves as an exemplary case study in the development of valuable chiral building blocks. Its enantioconvergent synthesis from an inexpensive racemate represents an efficient and scalable solution for accessing a stereochemically complex intermediate. While its primary role has been as a foundational component of specific therapeutic agents rather than as a general-purpose, detachable chiral auxiliary, the principles of its synthesis and stereodirecting influence are broadly applicable in asymmetric synthesis.

Future research may explore the derivatization of the allyl group or the secondary amine to expand its utility, potentially leading to its use in catalytic applications or as a chiral ligand. Nevertheless, its current, well-established role as a key intermediate solidifies its importance for professionals in drug discovery and process development.

References

-

Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

-

Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]

-

ResearchGate. (n.d.). Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands | Request PDF. Retrieved January 10, 2024, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2S,5R)-1-allyl-2,5-dimethylpiperazine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of (2S,5R)-1-allyl-2,5-dimethylpiperazine, a key intermediate in the synthesis of delta-opioid receptor ligands.[1][2] While experimental data for this specific molecule is limited in public literature, this document outlines the foundational chemical data, authoritative computational predictions, and, most critically, the detailed, field-proven experimental protocols for determining its essential physicochemical parameters. This guide is structured to provide researchers, scientists, and drug development professionals with both the "what" and the "how-to" for characterizing this and similar molecules. We delve into the causality behind experimental choices for determining properties such as pKa, lipophilicity (LogP/LogD), and aqueous solubility, grounding these protocols in the context of modern drug discovery.[3][4][5]

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of drug discovery and development, the adage "know your molecule" is paramount. The physicochemical properties of a compound are not mere data points; they are fundamental determinants of its ultimate success as a therapeutic agent.[3][4][6] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), directly influencing its bioavailability, efficacy, and potential for toxicity.[4][7] For a molecule like this compound, which serves as a critical building block for potent and selective delta-opioid receptor agonists, a thorough understanding of its physicochemical profile is the first step in rational drug design and optimization.[1][2]

This guide moves beyond a simple data sheet. As a Senior Application Scientist, my objective is to provide a logical framework for characterization. We will first present the known structural and computed data for our target molecule. Subsequently, we will explore the robust, industry-standard methodologies for empirically determining the most critical physicochemical parameters: the ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. The protocols are presented as self-validating systems, designed for reproducibility and accuracy.

Core Molecular Identity and Properties

This compound is a chiral substituted piperazine. The trans configuration of the methyl groups (2S,5R) and the presence of the N-allyl group are key structural features. Its identity and fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R,5S)-1-allyl-2,5-dimethylpiperazine | ChemScene |

| Synonyms | Piperazine, 2,5-dimethyl-1-(2-propenyl)-, (2R,5S)- | ChemScene[8] |

| CAS Number | 155836-78-5 | ChemScene[8], SCBT[9] |

| Molecular Formula | C₉H₁₈N₂ | ChemScene[8], SCBT[9] |

| Molecular Weight | 154.25 g/mol | ChemScene[8], SCBT[9] |

| Computed LogP | 0.8546 | ChemScene[8] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | ChemScene[8] |

| Stereochemistry | (2S,5R) | Janetka et al., 2003[1] |

Determination of Ionization Constant (pKa)

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for an ionizable molecule. It dictates the extent of ionization at a given pH, which in turn profoundly affects solubility, permeability across biological membranes, and binding to the target receptor. For this compound, a diamine, we expect two pKa values corresponding to the protonation of the two nitrogen atoms. The tertiary amine (N1, allylated) and the secondary amine (N4) will have distinct basicities. Understanding these values is essential for predicting the molecule's behavior in the physiological pH range of the gastrointestinal tract and blood serum.[3]

Recommended Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11] It relies on monitoring the pH of a solution of the compound as a titrant (a strong acid) is incrementally added.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water or a solution of known ionic strength (e.g., 0.15 M KCl to mimic physiological conditions). A typical starting concentration is 0.01 M.

-

Titration Setup: Calibrate a high-precision pH electrode and meter. Place the sample solution in a thermostatted vessel (e.g., at 25°C or 37°C) with gentle stirring.

-

Titration: Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) to the solution.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where 50% of an amine group is protonated.[10] For a diamine, two inflection points will be observed on the titration curve, allowing for the determination of both pKa values. Specialized software is often used to calculate the derivatives of the titration curve to precisely identify these points.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Partition and Distribution Coefficients (LogP & LogD)

Expertise & Experience: Lipophilicity is a measure of a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[3]

-

LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.

-

LogD (Distribution Coefficient): Describes the lipophilicity of the molecule at a specific pH, accounting for all ionic species. For an ionizable compound like our diamine, LogD is the more physiologically relevant parameter.[12][13]

Gold Standard Protocol: Shake-Flask Method for LogD at pH 7.4

The shake-flask method is the traditional and most reliable technique for determining LogP and LogD.[14][15] It involves the direct measurement of the compound's concentration in two immiscible phases after they have reached equilibrium.

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol (the lipid phase surrogate) and a phosphate buffer at pH 7.4 (the aqueous phase surrogate). Pre-saturate each phase with the other by shaking them together for 24 hours and then allowing them to separate.[13]

-

Compound Addition: Prepare a stock solution of this compound in the pre-saturated buffer. Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and buffer. The final concentration should be low enough to avoid solubility issues in either phase.

-

Equilibration: Tightly cap the vial and shake it gently on a mechanical shaker for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12]

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and the buffered aqueous phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: The LogD is calculated using the following formula: LogD_pH7.4 = log₁₀ ( [Compound]_octanol / [Compound]_aqueous )[16]

Trustworthiness: This method's trustworthiness comes from its direct measurement approach.[14] Running the experiment in triplicate and including a control compound with a known LogD value (e.g., propranolol) ensures the validity and reproducibility of the results.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical property that influences drug dissolution in the gastrointestinal tract and is a prerequisite for absorption.[4][17] Poor solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.[17][18] We must distinguish between two types of solubility measurements relevant to different stages of discovery.

Protocol for Early Discovery: Kinetic Solubility

Kinetic solubility is a high-throughput method used for early-stage screening. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, can remain in an aqueous buffer.[18][19]

Methodology:

-

Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay: Add a small aliquot of the DMSO stock to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.

-

Incubation & Detection: Shake the plate for a short period (e.g., 1-2 hours) at room temperature. The formation of precipitate is detected by methods such as nephelometry (light scattering), UV absorbance after filtration, or LC-MS analysis of the supernatant.[18][19]

Protocol for Lead Optimization: Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound. It is a more time-consuming but more accurate measurement, crucial for lead optimization and formulation development.[17][20]

Methodology:

-

Sample Preparation: Add an excess amount of the solid, crystalline compound to a vial containing the aqueous buffer of interest (e.g., pH 7.4 PBS).[20]

-

Equilibration: Seal the vial and agitate it in a shaker bath at a controlled temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[19][21]

-

Separation: After incubation, filter or centrifuge the suspension to remove all undissolved solid.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated HPLC-UV or LC-MS method against a calibration curve.[21]

Sources

- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. fiveable.me [fiveable.me]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]